molecular formula C21H23N3O2S B2905165 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 851131-94-7

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2905165
CAS No.: 851131-94-7
M. Wt: 381.49
InChI Key: ZQAKZUNZIUUGMB-UHFFFAOYSA-N
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Description

2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl-substituted imidazole core linked via a sulfanyl bridge to an acetamide group. The N-(4-ethoxyphenyl) moiety introduces an electron-donating ethoxy group, which may influence solubility, metabolic stability, and intermolecular interactions. Its design leverages the imidazole-thioacetamide scaffold, known for coordinating with metal ions in enzyme active sites.

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-26-19-7-5-17(6-8-19)23-20(25)14-27-21-22-9-10-24(21)18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAKZUNZIUUGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol reagent.

    Acetamide Formation: The final step involves the acylation of the imidazole derivative with an appropriate acyl chloride to form the acetamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the acetamide moiety.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the phenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in the compound’s activity by forming covalent bonds with target proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the evidence:

Compound Core Structure Substituents Biological Relevance References
Target: 2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Imidazole-thioacetamide 3,5-Dimethylphenyl (imidazole); 4-ethoxyphenyl (acetamide) Potential urease inhibitor (inferred from analogs); structural studies pending.
2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide Imidazole-thioacetamide 3,5-Dimethylphenyl (imidazole); N-hydroxy (acetamide) High-resolution (2.09 Å) cryo-EM structure bound to H. pylori urease; confirmed inhibitor.
N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) Benzimidazole-thioacetamide 3,5-Dimethylbenzyl (benzimidazole); 2-chloro-4-methylphenyl (acetamide) Elastase inhibition activity; tested experimentally.
NAAB-496: 2-({1-[(3,5-Dimethylphenyl)sulfonyl]-1H-benzimidazol-2-yl}sulfanyl)-N-[2-chloro-4-(methylsulfonyl)phenyl]acetamide Benzimidazole-sulfonyl-thioacetamide 3,5-Dimethylphenyl sulfonyl (benzimidazole); 2-chloro-4-(methylsulfonyl)phenyl Bioavailability and metabolism studied; 13C-NMR data reported.
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloroacetamide 3,5-Dimethylphenyl Structural analysis reveals asymmetric units and electron-withdrawing effects on packing.
N-{4-[(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl}acetamide Dihydroimidazole-sulfonylacetamide 4-Chlorophenylmethylsulfanyl (imidazole); 4-sulfonylphenyl (acetamide) Pharmacological interest (ZINC database entry); high topological polar surface area (113).

Key Structural and Functional Insights:

Imidazole vs. Sulfonyl or sulfanyl groups (e.g., in NAAB-496) may alter electronic properties and metabolic stability compared to the target’s simpler sulfanyl bridge .

Acetamide Substituents :

  • The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., chloro, nitro) in analogs. This may improve solubility but reduce electrophilic reactivity .
  • The N-hydroxy acetamide analog exhibits direct urease inhibition, suggesting that the target’s ethoxy group could modulate binding affinity or pharmacokinetics .

Crystallographic and Spectroscopic Data :

  • Trichloroacetamide derivatives (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) form asymmetric units in crystal structures, influenced by meta-substituent electronic effects .
  • NAAB-496’s 13C-NMR data (δ 166.3 ppm for carbonyl) provide benchmarks for validating the target compound’s structural integrity .

Research Findings and Implications

  • Urease Inhibition : The N-hydroxy analog of the target compound demonstrated high-resolution binding (2.09 Å) to H. pylori urease, with the imidazole-thioacetamide scaffold coordinating nickel ions in the active site. The ethoxy variant may require structural optimization to match this efficacy .
  • Elastase Inhibition : Benzimidazole-thioacetamides (e.g., Compound 2) showed experimental elastase inhibition, suggesting the target’s imidazole core could be repurposed for protease-targeted therapies .

Biological Activity

The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of 262.33 g/mol. The structural formula can be depicted as follows:

\text{2 1 3 5 dimethylphenyl 1H imidazol 2 yl sulfanyl}-N-(4-ethoxyphenyl)acetamide}

Research indicates that compounds similar to 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide may exert their biological effects through various mechanisms, including:

  • Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is implicated in several pathophysiological processes, including inflammation and cancer progression. Compounds that inhibit HO-1 have been shown to reduce cell invasiveness and modulate vascular endothelial growth factor (VEGF) release, suggesting potential anti-cancer properties .
  • Antioxidant Activity : By modulating oxidative stress responses, this compound may protect cells from damage caused by reactive oxygen species (ROS), contributing to its cytoprotective effects.

Anticancer Properties

A study highlighted the anticancer activity of related compounds against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The most notable activity was observed in U87MG cells, where compounds demonstrated significant inhibition of cell proliferation and invasiveness through HO-1 modulation .

Table 1: Biological Activity Overview

Activity Type Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerU87MG≤ 8
AntimicrobialVariousNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide?

  • Methodology : The synthesis typically involves:

Imidazole ring formation via cyclization of precursors (e.g., glyoxal and ammonium acetate under acidic conditions).

Substituent introduction : Electrophilic aromatic substitution or coupling reactions to attach 3,5-dimethylphenyl and 4-ethoxyphenyl groups.

Sulfanyl linkage formation : Thiol-alkylation using mercaptoacetamide derivatives.

  • Purification is achieved via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and linkage integrity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • HPLC for purity assessment (>95% recommended for biological assays) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Approach :

  • In vitro assays : Antimicrobial (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., COX-2, kinases).
  • Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Strategies :

  • Catalyst screening : Use Pd/C or CuI for coupling reactions to reduce side products.
  • Flow chemistry : Continuous flow reactors to improve reaction control and scalability.
  • Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) .

Q. How should contradictory bioactivity data between similar analogs be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replace ethoxy with methoxy) and test in parallel assays.
  • Statistical tools : Multivariate analysis (PCA) to identify key structural contributors.
  • Metabolic stability testing : Assess if discrepancies arise from pharmacokinetic differences (e.g., CYP450 metabolism) .

Q. What mechanistic studies are recommended to elucidate its anticancer potential?

  • Approaches :

  • Molecular docking : Screen against targets like EGFR or Bcl-2 to predict binding affinity.
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm programmed cell death.
  • Western blotting : Quantify protein expression (e.g., caspase-3, PARP cleavage) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Protocol :

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24h) and analyze degradation products via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C.
  • Long-term storage : Monitor stability at -20°C vs. 4°C over 6–12 months .

Q. What computational methods support SAR studies for this compound?

  • Tools :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity.
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular dynamics simulations : Study binding persistence in target active sites .

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